4-Desacetamido-4-chloro Andarine
Description
Historical Trajectory and Development of Selective Androgen Receptor Modulators
The quest for compounds that could separate the muscle-building (anabolic) and masculinizing (androgenic) effects of testosterone (B1683101) dates back to the 1940s. sarmguide.com Early efforts focused on modifying the testosterone molecule, leading to the creation of various "anabolic steroids." sarmguide.com However, these steroidal compounds invariably retained significant androgenic activity, limiting their therapeutic utility. muscleandbrawn.com
A paradigm shift occurred in the late 1990s with the discovery of non-steroidal molecules that could bind to and activate the androgen receptor (AR). sarmguide.com This modern era of SARM development was pioneered by research from institutions like Ligand Pharmaceuticals and the University of Tennessee, leading to the identification of distinct chemical scaffolds with the potential for tissue selectivity. sarmguide.comlgcstandards.com One of the most prominent classes to emerge was the aryl propionamide-based SARMs. nih.gov These compounds, developed by companies such as GTX, Inc., were engineered as alternatives to traditional steroidal androgens to treat conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH) without the associated risks of liver toxicity and prostate enlargement. fitscience.coswolverine.comswolverine.com The development of Andarine (B1667391) (also known as S-4 or GTx-007) was a significant milestone in this journey, and it served as a foundational structure for subsequent derivatives. fitscience.cowikipedia.org
Classification and Structural Relationship of 4-Desacetamido-4-chloro Andarine within the SARM Landscape
SARMs are broadly categorized into two main groups: steroidal and non-steroidal. This compound falls into the non-steroidal category, specifically as an aryl propionamide (B166681) derivative. Its chemical lineage traces back to the non-steroidal antiandrogen Bicalutamide (B1683754), which provided the initial structural template for this class. wikipedia.org
The parent compound, Andarine (S-4), is chemically named (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. nih.gov this compound, as its name implies, is a direct structural analog of Andarine. The key modifications are:
Desacetamido : The acetamido group (-NHCOCH₃) on the phenoxy A-ring of Andarine is removed.
Chloro : This removed group is replaced with a chlorine atom (Cl) at the same position (para-position) on the phenoxy ring.
This results in the chemical structure (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. scbt.com These seemingly minor structural alterations are crucial in modulating the compound's pharmacological properties, including its binding affinity, efficacy, and metabolic stability, although specific research on these properties for the chloro-derivative is not publicly available.
| Compound Name | Chemical Structure | Class | Key Structural Features |
| Testosterone | Endogenous Steroid | Steroidal Androgen | Four-ring steroid backbone. |
| Bicalutamide | Non-steroidal Antiandrogen | Aryl Propionamide | Serves as a structural precursor to many SARMs. |
| Andarine (S-4) | (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Non-steroidal SARM | Aryl propionamide structure with acetamido and nitro functional groups. |
| This compound | (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Non-steroidal SARM | Derivative of Andarine with a chloro-group instead of an acetamido-group. |
Conceptual Framework of Androgen Receptor Selectivity in Chemical Biology
The tissue selectivity of SARMs is not based on preferential uptake into target tissues, but rather on the specific interaction between the SARM molecule (the ligand) and the androgen receptor (AR) in the cell. sarmguide.com The AR is a ligand-activated transcription factor, meaning that upon binding a ligand, it changes its shape and interacts with other proteins, known as co-regulators, to switch genes on or off. chemicalbook.com
The key to SARM selectivity lies in the unique three-dimensional conformation the AR adopts when a specific SARM binds to it. sarmguide.com
In tissues like muscle and bone, the SARM-AR complex recruits co-activator proteins, leading to a cascade of events that result in anabolic effects like increased protein synthesis and bone mineral density. moreplatesmoredates.com
In tissues like the prostate and seminal vesicles, the same SARM-AR complex may recruit co-repressor proteins or fail to effectively recruit co-activators, resulting in weak (partial agonist) or no (antagonist) androgenic activity. moreplatesmoredates.comswolverine.com
This differential recruitment of co-regulators is the molecular basis of tissue selectivity. sarmguide.com Preclinical studies on Andarine (S-4), the parent of this compound, provide a clear example of this principle. In castrated rat models, Andarine demonstrated potent anabolic effects, restoring muscle mass to levels seen in healthy controls, while having a significantly weaker effect on the prostate compared to traditional androgens like dihydrotestosterone (B1667394) (DHT). fitscience.conih.gov
These findings for Andarine highlight the successful application of the principle of androgen receptor selectivity. While direct biological data for this compound is not available in published literature, its structural design as a derivative of Andarine places it firmly within this framework of targeted androgen receptor modulation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIIFZPNSLSLB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Androgen Receptor Modulation by 4 Desacetamido 4 Chloro Andarine
Ligand-Androgen Receptor Interactions and Binding Kinetics
The initial step in the action of 4-Desacetamido-4-chloro Andarine (B1667391) involves its binding to the androgen receptor. The affinity and nature of this interaction are critical determinants of the compound's subsequent biological activity.
Assessment of Binding Affinity to Androgen Receptors
Binding Affinity of Related Compounds
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor | ~1 |
Note: This table presents data for related compounds to provide context due to the absence of specific data for 4-Desacetamido-4-chloro Andarine.
Characterization of Partial Agonist Activity at the Androgen Receptor
Ligands can act as full agonists, partial agonists, or antagonists. A full agonist elicits a maximal response from the receptor, while an antagonist blocks the receptor from being activated. A partial agonist, like Andarine, binds to and activates the receptor but produces a response that is weaker than that of a full agonist. This partial agonism is a key feature of many SARMs, contributing to their tissue-selective effects. The partial agonist nature of Andarine means it can act as an agonist in some tissues (like muscle and bone) while having minimal or even antagonistic effects in others (like the prostate). The chloro- substitution in this compound would likely modulate this activity, potentially altering the efficacy and tissue-selectivity profile compared to the parent compound.
Intracellular Signaling Cascades and Transcriptional Regulation
Following binding, the ligand-receptor complex initiates a series of events that culminate in the regulation of specific genes.
Mechanism of Receptor-Ligand Complex Translocation to the Nucleus
In its inactive state, the androgen receptor is located in the cytoplasm, complexed with heat shock proteins. mdpi.com Upon binding of an agonist like this compound, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and forms a homodimer. mdpi.com This activated complex then translocates into the nucleus. mdpi.com This process is essential for the receptor to access the cell's DNA and regulate gene expression. The nuclear translocation of other nuclear receptors, such as the steroid and xenobiotic receptor (SXR), has been shown to be regulated by specific nuclear localization signals within the receptor's structure. nih.gov While antagonists can also promote nuclear translocation, the subsequent interactions within the nucleus differ from those of agonists.
Modulation of Androgen Response Element-Mediated Gene Expression
Once in the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes. biorxiv.orgnih.gov The canonical ARE is an inverted repeat of the sequence 5'-AGAACA-3' with a three-nucleotide spacer. nih.govnih.gov The binding of the AR to these elements initiates the recruitment of co-regulatory proteins (coactivators or corepressors), which ultimately leads to the modulation of gene transcription. The specific conformation induced by the ligand determines which co-regulators are recruited, thereby influencing whether a gene is activated or repressed. nih.gov The ability of the androgen receptor to bind to diverse AREs with relaxed sequence stringency contributes to its capacity to regulate a wide and specific set of genes. nih.gov
Elucidation of Tissue-Selective Androgen Receptor Activation Profiles
A defining characteristic of SARMs is their ability to selectively activate androgen receptors in a tissue-dependent manner. nih.govdshs-koeln.deresearchgate.net This selectivity is thought to arise from the unique conformation the AR adopts upon binding to a specific SARM, which in turn leads to differential recruitment of co-regulatory proteins in various cell types. For example, in anabolic tissues like muscle, the SARM-AR complex might preferentially recruit coactivators, leading to an anabolic response. Conversely, in tissues like the prostate, the same complex might recruit corepressors or fail to recruit necessary coactivators, resulting in a weaker androgenic effect. This tissue-selective gene regulation is the molecular basis for the therapeutic goal of SARMs: to promote beneficial effects in tissues like muscle and bone while minimizing adverse effects in others, such as the prostate and skin. nih.gov
Preclinical Pharmacological Investigations of Anabolic and Androgenic Activity
In Vitro Receptor Binding and Functional Assays with Andarine (B1667391) (S-4)
In vitro studies are critical for determining a compound's direct interaction with its molecular target. For a SARM, this involves quantifying its binding affinity for the androgen receptor (AR) and its ability to activate the receptor to initiate downstream signaling.
Andarine has been shown to be a potent and selective ligand for the androgen receptor. In competitive binding assays, Andarine demonstrates a high affinity for the AR, with a reported binding affinity constant (Ki) of approximately 4 nM. glpbio.combiocrick.com This high affinity indicates a strong and specific interaction with the receptor.
Functionally, Andarine acts as a partial agonist of the androgen receptor. wikipedia.org In cell-based reporter gene assays, it has been shown to stimulate AR-mediated transcription. At a concentration of 10 nM, Andarine was capable of stimulating transcription to a level as high as 93% of the maximal response achieved by androgens. glpbio.combiocrick.com This demonstrates its ability to effectively activate the receptor and elicit a biological response.
Table 1: In Vitro Androgen Receptor Activity of Andarine (S-4)
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Ki) | 4 nM | Measures the concentration of the compound required to occupy 50% of the androgen receptors in a competitive binding assay. A lower value indicates higher affinity. |
| Functional Agonism | Partial Agonist | The compound binds to and activates the androgen receptor, but produces a response that is below the maximal response of a full agonist. |
| Transcriptional Activation | Up to 93% at 10 nM | The ability of the compound to initiate gene transcription via the androgen receptor, expressed as a percentage of the maximal response to a reference androgen. |
This table is interactive. You can sort and filter the data.
The defining characteristic of a SARM is its tissue-selective activity. Andarine exemplifies this property by acting as a full agonist in anabolic tissues like skeletal muscle, while behaving as a partial agonist in androgenic tissues such as the prostate. swolverine.com When compared to a non-selective androgen like dihydrotestosterone (B1667394) (DHT), which is a full agonist in all androgen-responsive tissues, Andarine's profile is markedly different.
In castrated rat models, Andarine treatment restored the weight of the levator ani muscle (an anabolic indicator) to 101% of that seen in intact control animals. biocrick.comwikipedia.org In stark contrast, it only restored the weight of the prostate gland to approximately 16-34% of the control levels, demonstrating significantly lower androgenic activity. biocrick.comnih.govnih.gov This contrasts with testosterone (B1683101) propionate, which non-selectively stimulates both muscle and prostate tissue to a high degree. moreplatesmoredates.com This tissue-selectivity suggests that Andarine can competitively inhibit the binding of more potent androgens like DHT in the prostate, while simultaneously exerting its own anabolic effects in muscle. wikipedia.org
In Vivo Pharmacological Studies in Animal Models
In vivo studies in animal models are essential to confirm the anabolic and androgenic effects observed in cell cultures and to evaluate the compound's physiological impact on a whole organism.
Studies in orchidectomized (castrated) rats, a model for androgen deficiency, have been pivotal in demonstrating the anabolic potential of Andarine on skeletal muscle.
Treatment with Andarine has been shown to effectively restore muscle mass in androgen-deficient animal models. In studies involving castrated rats, administration of Andarine restored the mass of both the levator ani muscle and the soleus muscle to levels comparable to those of intact, healthy animals. nih.govnih.gov Specifically, in one key study, Andarine treatment fully restored the weight of the levator ani muscle. moreplatesmoredates.com While some studies noted that the increase in soleus muscle mass did not always reach statistical significance due to data variability, the trend was consistently positive and pointed towards a potent anabolic effect. nih.gov
Beyond simple mass, the functional capacity of the muscle is a critical endpoint. In orchidectomized rats that had experienced significant muscle atrophy, treatment with Andarine (at 3 mg/kg) fully restored the maximal contractile force (P₀) of the soleus muscle to the level of intact control animals. nih.govnih.gov This restoration of strength occurred without significantly altering the kinetics of muscle contraction, such as the time to peak tension or the half-relaxation time, indicating a recovery of intrinsic muscle quality. nih.gov
Table 2: Effects of Andarine (S-4) on Soleus Muscle in Orchidectomized (ORX) Rats
| Group | Soleus Muscle Weight (g) | Maximal Contractile Force (P₀) (N) |
|---|---|---|
| Intact Control | ~0.17 | ~0.85 |
| ORX + Vehicle | ~0.13 | ~0.57 |
| ORX + Andarine (3 mg/kg) | ~0.15 (not statistically significant vs. vehicle) | ~0.86 |
| ORX + DHT (3 mg/kg) | ~0.16 (not statistically significant vs. vehicle) | ~0.95 |
This table is based on data from studies in orchidectomized rats and is interactive. You can sort and filter the data. nih.gov
Preclinical Data on 4-Desacetamido-4-chloro Andarine Remains Largely Undisclosed
Initial research and commercially available data identify this compound, also known by the synonym SARM S-9, as a selective androgen receptor modulator (SARM) and a derivative of the more widely studied compound, Andarine (S-4). impurity.comscbt.comtheclinivex.comlgcstandards.comsigmaaldrich.com Despite its availability for research purposes and its classification as a SARM with potential applications in treating conditions like muscle wasting and osteoporosis, a comprehensive body of public-facing preclinical pharmacological data, as specified in the requested outline, is not available for this compound.
The existing body of scientific literature extensively covers the preclinical and clinical development of other SARMs, such as Andarine (S-4) and Ostarine. wikipedia.orgchemicalbook.com These studies in animal models have detailed effects on bone mineral density, the prevention of bone loss, and tissue-selective androgenic activity. moreplatesmoredates.comswolverine.comsportstechnologylabs.com For instance, research on Andarine (S-4) has demonstrated its ability to increase bone mineral density and prevent bone loss in androgen-deficient models, such as ovariectomized rats. moreplatesmoredates.comswolverine.com
Furthermore, extensive investigations into Andarine (S-4) have characterized its differentiated effects on androgen-dependent organs. Studies in castrated and intact male rats have shown that Andarine can maintain or restore muscle mass while having a significantly lesser stimulatory effect on the prostate and seminal vesicles compared to traditional androgens like testosterone or dihydrotestosterone (DHT). wikipedia.orgmoreplatesmoredates.comnih.gov
However, specific preclinical data on this compound concerning its anabolic effects on bone tissue, including detailed analysis of bone mineral density and microarchitecture, and its efficacy in preventing bone loss in androgen-deficient models, are not present in the public domain. Similarly, detailed investigations differentiating its androgenic activity in the prostate and seminal vesicles, including prostate weight and histological assessments, are not publicly available.
While the chemical structure and its relationship to Andarine are established, the specific pharmacological profile of this compound remains proprietary or unpublished. Therefore, a detailed article adhering to the requested scientific outline cannot be generated at this time due to the absence of specific preclinical findings for this compound.
Metabolic Fate and Biotransformation Pathways of Andarine Analogs
Identification of Phase I Metabolic Transformations of Andarine (B1667391) (S4)
Phase I metabolism of Andarine primarily involves reactions that introduce or expose functional groups on the parent molecule. These reactions, including desacetylation, hydroxylation, and dephenylation, prepare the compound for subsequent Phase II conjugation.
Desacetylation Mechanisms
Desacetylation is a significant Phase I metabolic pathway for Andarine. nih.gov This process involves the removal of the acetyl group from the acetamido moiety of the Andarine molecule. The resulting metabolite is the desacetyl Andarine. This transformation is catalyzed by deacetylase enzymes found predominantly in the liver. The removal of the acetyl group increases the polarity of the molecule, facilitating its further metabolism and excretion.
Hydroxylation Processes
Hydroxylation, the addition of a hydroxyl (-OH) group to the Andarine structure, is another key Phase I transformation. nih.gov This process can occur at various positions on the molecule, leading to the formation of one or more hydroxylated metabolites. These reactions are primarily mediated by cytochrome P450 enzymes in the liver. The introduction of a hydroxyl group further enhances the water solubility of the compound, preparing it for Phase II conjugation reactions. Studies on other chlorinated SARMs, such as ACP-105, have also identified hydroxylation as a major metabolic pathway, suggesting that chloro-substituted analogs of Andarine would likely undergo similar transformations. nih.gov
Dephenylation Pathways
Dephenylation, which involves the cleavage of the phenyl group from the rest of the molecule, has been observed as a metabolic pathway for some SARMs. In the case of Andarine, this can occur through the hydrolysis of the ether linkage, leading to the separation of the two aromatic rings. This breakdown results in smaller, more polar molecules that can be more readily eliminated from the body.
Characterization of Phase II Conjugation Reactions
Following Phase I transformations, Andarine and its metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the functional groups introduced during Phase I. This process significantly increases the water solubility of the metabolites, facilitating their excretion via urine or bile.
Glucuronidation of Parent Compound and Metabolites
Glucuronidation is a major Phase II metabolic pathway for Andarine and its Phase I metabolites. nih.gov This reaction involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups of the parent compound or its hydroxylated metabolites. The resulting glucuronide conjugates are highly water-soluble and are readily excreted. The presence of hydroxyl groups, either inherent in the molecule or introduced during Phase I hydroxylation, provides the primary sites for glucuronidation. Research on the chlorinated SARM ACP-105 has also shown the formation of glucuronide conjugates, indicating that chloro-substituted Andarine analogs would also likely undergo extensive glucuronidation. nih.gov
Sulfation of Metabolic Products
Sulfation is another important Phase II conjugation reaction in the metabolism of Andarine. nih.gov This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of Andarine's metabolites. The resulting sulfate conjugates are also highly water-soluble and are efficiently eliminated from the body. Sulfation often competes with glucuronidation for the same substrates, and the extent of each pathway can depend on various factors, including the specific metabolite and the individual's metabolic capacity.
Summary of Metabolic Transformations
The metabolic pathway of Andarine involves a series of well-defined steps, from initial Phase I modifications to final Phase II conjugation and excretion. The biotransformation of a hypothetical analog like 4-Desacetamido-4-chloro Andarine would follow a similar cascade of reactions.
| Phase | Reaction | Description |
| Phase I | Desacetylation | Removal of the acetyl group from the Andarine molecule. |
| Hydroxylation | Addition of a hydroxyl group to the Andarine structure. | |
| Dephenylation | Cleavage of the phenyl group from the molecule. | |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |
| Sulfation | Conjugation with a sulfate group to facilitate excretion. |
Elucidation of Excretion Profiles and Major Metabolite Identification
Detailed studies on andarine (S-4) have identified several key metabolites, providing a strong basis for predicting the metabolic profile of this compound. The primary excretion route for andarine and its metabolites is through urine. nih.gov
The major metabolic reactions observed for andarine include hydrolysis of the amide group, hydroxylation of the molecule, and conjugation with glucuronic acid or sulfate. researchgate.netnih.gov Given the structural similarity, this compound is expected to undergo a similar metabolic process. The replacement of the acetamido group with a chloro group is the key structural difference that would influence its metabolism.
Key Metabolic Pathways for Andarine (S-4):
Hydrolysis: The amide bond in andarine can be cleaved, leading to the formation of a carboxylic acid derivative.
Hydroxylation: A hydroxyl group (-OH) can be added to the molecule, a common Phase I reaction to increase water solubility.
Deacetylation: Removal of the acetyl group is a known metabolic pathway for andarine. researchgate.net
Conjugation (Phase II): The parent compound or its Phase I metabolites can be conjugated with glucuronic acid or sulfate to further increase their water solubility and facilitate excretion. researchgate.net
Predicted Major Metabolites of this compound:
Based on the known metabolic pathways of andarine, the following are the predicted primary metabolites for its 4-chloro analog. It is important to note that these are hypothesized metabolites in the absence of direct experimental data.
| Metabolite Name | Predicted Metabolic Pathway | Significance |
| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation | A primary Phase I metabolite, increasing polarity for excretion. |
| Glucuronide Conjugate of this compound | Glucuronidation | A major Phase II metabolite, significantly increasing water solubility for renal clearance. |
| Sulfate Conjugate of this compound | Sulfation | An alternative Phase II conjugation pathway for excretion. |
The table above is interactive and provides a summary of the likely metabolic products of this compound.
Comparative Metabolic Studies across Different Biological Systems
Comparative metabolic studies of SARMs have been conducted across various biological systems, including in vitro studies using human and equine liver microsomes, as well as in vivo studies in humans and horses. researchgate.netnih.gov These studies reveal both similarities and differences in metabolic profiles across species.
For instance, a study on the metabolism of SARMs S1, S4 (Andarine), and S22 in horses identified nine metabolites for andarine. The major metabolic pathway for all three SARMs in horses involved amide hydrolysis, hydroxylation, and sulfonation. nih.gov This suggests that the core metabolic pathways for arylpropionamide-based SARMs are conserved across different species.
While no direct comparative metabolic studies have been published for this compound, it is reasonable to infer that its metabolism would follow the general patterns observed for andarine and other related SARMs. The presence of the chloro group may influence the rate and regioselectivity of hydroxylation reactions, but the fundamental pathways of hydrolysis and conjugation are likely to be similar.
Comparative Metabolite Formation in Different Systems (Based on Andarine):
| Biological System | Major Metabolic Reactions | Key Findings |
| Human Liver Microsomes | Hydroxylation, Deacetylation, Glucuronidation, Sulfation | Extensive Phase I and Phase II metabolism. researchgate.net |
| Equine Plasma | Amide Hydrolysis, Hydroxylation, Sulfonation | Nine metabolites of Andarine were detected. nih.gov |
This interactive table summarizes the known metabolic reactions of andarine in different biological systems, providing a framework for understanding the likely metabolism of its chloro-analog.
Advanced Analytical Methodologies for Detection and Characterization in Research
Chromatographic Separation Techniques for SARM Analysis
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture for qualitative and quantitative analysis. nih.govjournalagent.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. neu.edu.tr For the analysis of SARMs, the most powerful and widely used techniques are those that couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone in the analytical field for detecting and quantifying SARMs in biological samples. researchgate.netnih.gov This technique is highly valued for its sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For the analysis of 4-Desacetamido-4-chloro Andarine (B1667391), a typical LC-MS/MS method would involve a reversed-phase liquid chromatography separation followed by detection using a tandem mass spectrometer.
Methodologies for the detection of Andarine and its metabolites have been developed using LC-MS/MS. farmaciajournal.comresearchgate.netnih.govdshs-koeln.de These methods often employ a C18 column for chromatographic separation with a mobile phase consisting of a mixture of an aqueous solution (e.g., containing ammonium (B1175870) formate (B1220265) or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. farmaciajournal.comnih.gov The gradient elution, where the composition of the mobile phase is varied over time, allows for the effective separation of the parent drug from its metabolites.
A study on the determination of Andarine and Ostarine in rat serum utilized a Kinetex XB-C18 column with an isocratic mobile phase of methanol and 10 mM ammonium formate solution (75:25, v/v). farmaciajournal.com The detection was performed in MS/MS mode with negative electrospray ionization (ESI-). farmaciajournal.com Such methods can be adapted for 4-Desacetamido-4-chloro Andarine, with specific transitions monitored in the mass spectrometer to ensure specificity. The inclusion of an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) prior to extraction can be crucial for detecting conjugated metabolites, thereby increasing the window of detection. nih.gov
Table 1: Example of LC-MS/MS Parameters for SARM Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., Kinetex, Poroshell) |
| Mobile Phase A | Water with additive (e.g., 0.1% acetic acid, 10 mM ammonium formate) |
| Mobile Phase B | Acetonitrile or Methanol with additive |
| Elution | Gradient |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
Gas chromatography-mass spectrometry (GC-MS) is another significant analytical tool in sports drug testing and the analysis of bioactive compounds. nih.gov While less common for the primary screening of modern SARMs compared to LC-MS/MS due to the polar and non-volatile nature of many of these compounds, GC-MS can be a powerful confirmatory technique. nih.govwaters.com For the analysis of SARMs like Andarine and its derivatives, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov
The common derivatization process involves the conversion of polar functional groups (like hydroxyl and amine groups) into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or esters. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection.
GC-MS/MS offers high chromatographic resolution and provides characteristic mass spectra that are useful for structural elucidation. waters.com The use of tandem mass spectrometry (MS/MS) enhances the specificity of the analysis by monitoring specific fragmentation transitions, which is particularly useful for complex matrices like urine. waters.com Although specific applications for this compound are not widely documented, methods developed for other SARMs demonstrate the feasibility of this approach. nih.gov
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the comprehensive profiling of SARMs and their metabolites. nih.govmeasurlabs.com Unlike low-resolution mass spectrometers, HRMS instruments (such as Orbitrap and time-of-flight (TOF) analyzers) provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in metabolite identification. nih.govresearchgate.net
The application of HRMS in the analysis of this compound would be particularly beneficial. It can distinguish between isobaric interferences (compounds with the same nominal mass but different elemental compositions) and can detect a wide range of metabolites in a single analysis. nih.govnih.gov Studies on Andarine metabolism have utilized liquid chromatography coupled with HRMS to identify various phase I and phase II metabolites. researchgate.netnih.govdshs-koeln.de This approach allows for a global and untargeted view of the metabolic profile, which is crucial for understanding the biotransformation of the compound. The high resolving power of HRMS also aids in separating closely related isotopic peaks, which is relevant for chlorinated compounds. researchgate.net
Development and Validation of Robust Research Assays
The accurate detection and quantification of this compound in biological samples necessitate the development and validation of highly specific and sensitive research assays. These assays are critical for understanding the pharmacokinetic profile and potential misuse of this compound.
Optimization of Sample Preparation Protocols for Various Matrices (e.g., urine, feces)
The effective analysis of this compound begins with meticulous sample preparation to isolate the analyte from complex biological matrices such as urine and feces. The choice of matrix can be strategic; while urine is a commonly used matrix for its ease of collection, feces may offer a longer detection window for certain SARMs. wur.nlresearchgate.net
For urinary analysis, a common approach involves enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, which are common phase II metabolites of SARMs. wur.nlresearchgate.net This is often followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. A generalized LLE protocol might involve the adjustment of the urine sample's pH followed by extraction with an organic solvent like ethyl acetate. researchgate.net SPE offers a more targeted approach, with specific sorbents chosen to retain the analyte of interest while allowing contaminants to be washed away.
Fecal sample preparation is generally more complex due to the higher lipid and solid content. A typical protocol begins with the homogenization of the fecal sample, followed by extraction with an appropriate solvent system. Techniques such as ultrasound-assisted extraction may be employed to improve the recovery of the analyte from the solid matrix. wur.nl Subsequent clean-up steps, similar to those used for urine, are then necessary to prepare the sample for instrumental analysis.
Assessment of Analytical Performance Parameters (e.g., specificity, sensitivity, detection window)
The validation of an analytical method is crucial to ensure its reliability. For this compound, this involves the assessment of several key performance parameters.
Specificity and Sensitivity: The specificity of an assay refers to its ability to differentiate and quantify the target analyte in the presence of other, potentially interfering, substances. High-resolution mass spectrometry (HRMS) offers excellent specificity due to its ability to provide accurate mass measurements, which can help in distinguishing the target compound from matrix components. wur.nlresearchgate.net The presence of a chlorine atom in the structure of this compound provides a distinct isotopic pattern that can be used for highly specific detection. wur.nl Sensitivity, often defined by the limit of detection (LOD) and limit of quantification (LOQ), is another critical parameter. Research methods for similar SARMs have achieved low nanogram per milliliter (ng/mL) detection limits in urine. wur.nl
Detection Window: The detection window is the period during which a substance can be reliably detected in a biological sample after its administration. For some SARMs, studies have shown that the parent compound can be detected in feces for a longer duration than in urine. wur.nlresearchgate.net While specific data for this compound is not extensively published, research on analogous compounds suggests that both urine and feces are viable matrices for its detection, with the potential for an extended detection window in feces. wur.nlresearchgate.net
| Analytical Performance Parameter | Description | Relevance for this compound Analysis |
| Specificity | The ability of the method to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix. | High-resolution mass spectrometry (HRMS) and the unique isotopic signature of the chlorine atom contribute to high specificity. wur.nl |
| Sensitivity (LOD/LOQ) | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Crucial for detecting low concentrations of the compound, with methods for similar SARMs achieving ng/mL sensitivity. wur.nl |
| Detection Window | The time frame after administration during which the compound or its metabolites can be detected in a given biological matrix. | Fecal samples may offer a longer detection window compared to urine for some SARMs, which is an important consideration for long-term monitoring. wur.nlresearchgate.net |
| Accuracy | The closeness of the measured value to the true value. | Methods for SARMs have demonstrated high accuracy, often greater than 99%. wur.nl |
| Precision (Repeatability) | The closeness of agreement between independent test results obtained under stipulated conditions. | Essential for the reproducibility and reliability of the analytical results. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Methods for SARMs have shown good linearity with correlation coefficients (r) higher than 0.990. wur.nl |
Application of Analytical Methods in Research on Illicit Substances and Performance-Enhancing Agents
The analytical methods developed for this compound are instrumental in the surveillance and research of illicit substances and performance-enhancing agents. The constant emergence of new SARMs on the black market poses a significant challenge to anti-doping agencies and food safety authorities. wur.nlresearchgate.net
High-throughput screening methods, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or HRMS, are used to analyze a large number of samples for the presence of prohibited substances, including novel SARMs like this compound. wur.nl Retrospective analysis of HRMS data is a powerful tool in this context. It allows for the re-interrogation of previously acquired data for the presence of newly identified threats without the need for re-analysis of the physical samples. wur.nlresearchgate.net
The application of these methods extends to research in animal husbandry, where SARMs may be illegally used as growth promoters. The detection of residues of such compounds in animal-derived food products is a critical aspect of food safety. wur.nlresearchgate.net The development of multi-residue methods capable of detecting a wide range of compounds, including this compound, is an ongoing area of research to ensure the integrity of the food supply chain.
| Research Application | Analytical Approach | Significance |
| Anti-Doping Screening | High-throughput LC-MS/MS and HRMS methods. | Enables the detection of illicit use of this compound by athletes. |
| Illicit Growth Promoter Detection | Multi-residue analytical methods for animal-derived products. | Safeguards food safety by identifying the illegal use of SARMs in livestock. wur.nlresearchgate.net |
| Retrospective Data Analysis | Re-analysis of previously acquired HRMS data. | Allows for the identification of emerging threats like new SARMs without the need for new sample collection and analysis. wur.nlresearchgate.net |
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Chemical Synthesis Routes for 4-Desacetamido-4-chloro Andarine (B1667391) and Related Analogs
The synthesis of arylpropionamide-derived SARMs, including analogs such as 4-Desacetamido-4-chloro Andarine, typically originates from a chiral building block. Andarine was developed using the non-steroidal antiandrogen bicalutamide (B1683754) as a lead compound. wikipedia.orgallfordrugs.com The general synthetic approach involves the condensation of a substituted phenol (B47542) with a chiral epoxide, followed by coupling with a substituted aniline.
For an analog like this compound, the synthesis would be adapted by using 4-chlorophenol (B41353) in place of 4-acetamidophenol. A general multi-step synthetic route can be described, often starting from a commercially available acid. mdpi.com For instance, a synthesis might begin with methylation of an acid, followed by epoxidation. mdpi.com The subsequent key steps involve the regioselective opening of the epoxide and coupling with the desired aromatic amine to form the final SARM structure. allfordrugs.comnih.gov The large-scale production of Andarine-like compounds has been achieved by condensing a core structure with the appropriate substituted aniline. allfordrugs.com
A representative, though not specific to this exact analog, multi-step synthesis for a novel SARM involved: mdpi.com
Methylation of a starting acid.
Epoxidation using an agent like meta-chloroperbenzoic acid (mCPBA).
Epoxide opening to create a bromohydrin.
Stereochemical inversion using sodium azide (B81097).
Reduction of the azide to an amine.
Coupling with the target aromatic component, such as a substituted benzonitrile, via a palladium-catalyzed reaction.
This modular approach allows for the creation of a diverse library of analogs by varying the substituents on both the A and B rings of the SARM molecule.
Structure-Activity Relationship Investigations of Andarine Derivatives
The tissue-selective effects of SARMs are deeply rooted in their specific molecular structure, which dictates how they interact with the androgen receptor (AR) in different cellular environments. nih.gov
Influence of Halogen Substitutions on Androgen Receptor Binding and Selectivity
The introduction of halogen atoms, particularly on the A-ring (the nitro- and trifluoromethyl-substituted phenyl ring in Andarine), is a critical determinant of androgen receptor binding and activity. The trifluoromethyl (CF3) group, along with a nitro (NO2) or cyano (CN) group, on the A-ring is a common feature in many potent SARMs. acs.org These electron-withdrawing groups are crucial for high-affinity binding to the androgen receptor.
Structure-activity relationship (SAR) studies have shown that the nature and position of these groups significantly impact whether the compound acts as an agonist, antagonist, or partial agonist. For example, the development of the SARM S-22 involved evaluating various A-ring substitutions to optimize its anabolic activity while minimizing androgenic effects. oup.com While much of the focus has been on the A-ring, halogen substitutions on the B-ring (the phenoxy portion) also modulate activity. Replacing the acetamido group with a halogen like chlorine, as in this compound, alters the electronic and steric properties of the B-ring, which can influence ligand positioning within the AR's ligand-binding domain and subsequently affect receptor conformation and downstream signaling. plos.org
Table 1: Impact of A-Ring Substituents on Androgen Receptor Activity This table is illustrative, based on general SARM SAR principles, as direct comparative data for this compound is not available in the provided search results.
| A-Ring Substituent Combination | General Effect on AR Activity |
| 4-nitro, 3-trifluoromethyl | Potent agonist/partial agonist activity (e.g., Andarine) |
| 4-cyano, 3-trifluoromethyl | Potent agonist activity (e.g., Ostarine) |
| Halogen only | Generally lower affinity/activity |
Impact of Acetamido Group Modifications on Pharmacological Profile
The B-ring of Andarine, specifically the 4-acetamidophenoxy moiety, plays a significant role in its pharmacological profile. This group is a key point for metabolic activity. acs.org Modifying or replacing the acetamido group can drastically alter a compound's properties.
The removal of the acetamido group (desacetamidation) and its replacement with a chlorine atom fundamentally changes the B-ring from a hydrogen bond donor/acceptor to a more hydrophobic and electron-withdrawing group. In the parent compound, Andarine, the ether linkage to the B-ring was a strategic replacement for a thioether, which was found to be metabolically labile and led to antagonist activity. acs.org The acetamido group itself can be a site of metabolism. Therefore, replacing it with a stable chloro group, as in this compound, would be expected to alter its metabolic stability and pharmacokinetic profile. This modification directly impacts the interaction with the androgen receptor, potentially leading to a different balance of anabolic and androgenic activity compared to the parent compound, Andarine. wikipedia.org
Preparation and Utility of Deuterated Analogs for Research and Analytical Standards
Deuterated analogs of pharmaceuticals, including SARMs, are invaluable tools for research and analytical purposes. nih.gov The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, creates a molecule that is chemically identical in terms of its biological interactions but has a higher mass.
Preparation: The synthesis of deuterated compounds can be achieved through various methods. nih.gov One common strategy is to use deuterated starting materials or reagents in the synthetic pathway. researchgate.net For example, in the synthesis of deuterated amines, a mixture of triflic acid and a deuterated silane (B1218182) can be used to introduce deuterium atoms at specific positions with high efficiency. nih.gov For SARMs, deuteration could be targeted at metabolically active sites, such as methoxy (B1213986) groups in certain analogs, to improve metabolic stability for research purposes. nih.gov
Utility: The primary utility of deuterated SARMs is as internal standards in quantitative analysis using mass spectrometry (MS). nih.gov In doping control analysis, for example, a deuterated version of the target SARM is added to a biological sample (like urine or blood) at a known concentration. qub.ac.uknih.gov Because the deuterated standard behaves identically to the non-deuterated analyte during sample extraction, purification, and chromatography, but is distinguishable by its higher mass in the mass spectrometer, it allows for highly accurate quantification of the target SARM. nih.gov This technique corrects for any loss of analyte during sample processing, enhancing the reliability and precision of the test. Furthermore, studying the metabolism of deuterated compounds can help elucidate metabolic pathways due to the kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds. nih.gov
Table 2: Applications of Deuterated SARM Analogs
| Application | Description |
| Internal Standards | Used in mass spectrometry-based methods (e.g., LC-MS/MS) for accurate quantification in biological matrices like blood and urine. nih.gov |
| Metabolic Studies | Help in identifying metabolic pathways and improving the metabolic stability of compounds by replacing hydrogen with deuterium at key metabolic sites. nih.gov |
| Pharmacokinetic Analysis | Used in stable isotope dilution techniques to precisely measure drug concentrations in the body over time. nih.gov |
Broader Academic and Research Implications
4-Desacetamido-4-chloro Andarine (B1667391) as a Tool for Androgen Receptor Biology Research
4-Desacetamido-4-chloro Andarine is classified as a Selective Androgen Receptor Modulator (SARM) and is a derivative of Andarine (also known as S-4 or GTx-007). theclinivex.com While detailed published studies focusing exclusively on this specific chloro-derivative are limited, its primary value lies in its function as a research chemical for investigating androgen receptor (AR) biology. theclinivex.comscbt.com Scientists utilize such analogs to probe the structure-activity relationships of AR ligands. By comparing the binding affinity and functional activity of this compound to its parent compound, Andarine, researchers can elucidate how specific chemical modifications—in this case, the substitution of an acetamido group with a chlorine atom—impact the molecule's interaction with the androgen receptor in various tissues.
The foundational research on Andarine provides the context for the utility of its derivatives. Andarine is an orally bioavailable, non-steroidal SARM that acts as a partial agonist at the androgen receptor. peptidepros.netwikipedia.org Preclinical studies, primarily in rat models, have demonstrated its ability to produce anabolic effects in muscle and bone with greater selectivity than steroidal androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). swolverine.commoreplatesmoredates.com For instance, research in castrated rats showed that Andarine could restore skeletal muscle mass and strength. nih.gov This tissue-selective action is the hallmark of SARMs and the central focus of related research. nih.govnih.gov Compounds like this compound are synthesized and studied to further dissect the molecular mechanisms that confer this tissue selectivity, a critical area of inquiry in endocrinology. theclinivex.com
Contributions to the Fundamental Understanding of SARM Design Principles
The evolution from early anti-androgens to modern SARMs illustrates a sophisticated progression in drug design, a story in which Andarine and its analogs are significant. Andarine itself was developed using the non-steroidal anti-androgen Bicalutamide (B1683754) as a lead compound. wikipedia.org This developmental pathway highlights a key principle in medicinal chemistry: the incremental modification of a known chemical scaffold to achieve a desired pharmacological profile.
The core objective of SARM design is to create molecules that can differentiate between anabolic (muscle and bone building) and androgenic (prostate and seminal vesicle stimulating) effects. cambridge.org Andarine was one of the first compounds to demonstrate significant success in this area in preclinical models. moreplatesmoredates.com Studies showed it could promote muscle growth to a degree comparable to or greater than testosterone propionate, while having a substantially smaller effect on prostate weight. moreplatesmoredates.com This dissociation of anabolic and androgenic activities is a fundamental principle of SARM design.
The existence of derivatives like this compound underscores the ongoing effort to refine these properties. Each new analog provides data points that help build more accurate computational models for predicting how a ligand will behave in different cellular environments. This knowledge contributes to the rational design of next-generation SARMs with potentially even greater selectivity and efficacy. cambridge.org
Table 1: Comparative Effects of Andarine (S-4) and Dihydrotestosterone (DHT) in Orchidectomized Rats This table presents data from a preclinical study, illustrating the tissue-selective anabolic activity of Andarine compared to a potent natural androgen, DHT. The study involved castrated rats, and the treatments aimed to restore muscle mass.
| Treatment Group | Soleus Muscle Mass | Levator Ani Muscle Mass | Prostate Weight |
| Vehicle (Control) | Restored to baseline | Restored to baseline | Restored to baseline |
| Andarine (S-4) | Significantly restored | Significantly restored | Minimally increased |
| DHT | Significantly restored | Significantly restored | Substantially increased |
This table is a qualitative summary of findings reported in preclinical studies, such as those published by Kearbey et al. (2007) and Gao et al. (2005), which demonstrate Andarine's ability to selectively stimulate muscle tissue with less impact on the prostate compared to DHT. swolverine.comnih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 4-Desacetamido-4-chloro Andarine in equine models, and what methodological approaches are recommended for metabolite identification?
- Methodological Answer : Combine in-vitro hepatic microsomal fractions (S9) with in-vivo subcutaneous administration to identify phase I (hydroxylation, dechlorination) and phase II (glucuronidation, sulfation) metabolites. Use LC-HRMS² for structural characterization and LC-SRM for targeted quantification. Urine analysis is optimal for detecting major metabolites, which persist longer than the parent compound .
Q. Which analytical techniques are most effective for detecting this compound and its metabolites in biological samples?
- Methodological Answer : Employ high-resolution mass spectrometry (LC-HRMS²) for untargeted metabolite screening and single-reaction monitoring (LC-SRM) for quantitative validation. Sample preparation should include enzymatic hydrolysis (β-glucuronidase) to cleave conjugated metabolites, enhancing detection sensitivity .
Q. What pharmacological parameters (e.g., bioavailability, half-life) have been established for this compound in preclinical models?
- Methodological Answer : In dogs, intravenous administration (0.1–10 mg/kg) shows dose-dependent clearance (7.4 → 3.1 mL/min/kg) and a half-life of ~229 minutes. Oral bioavailability decreases with higher doses (91% at 0.1 mg/kg vs. 38% at 10 mg/kg), suggesting saturation of absorption mechanisms. In rats, tissue selectivity is observed, with prostate weight reduced by 20.6% at 0.5 mg/day .
Advanced Research Questions
Q. How do observed tissue-selective effects of this compound in rodent models contradict proposed mechanisms of SARM selectivity?
- Methodological Answer : While this compound reduces prostate weight (79.4% in intact rats), its anabolic effects on muscle and bone suggest partial receptor modulation. To resolve this contradiction, conduct in vitro AR-binding assays across tissues paired with transcriptomic profiling (RNA-seq) to identify tissue-specific coactivator interactions .
Q. What methodological considerations are critical when reconciling discrepancies between in-vitro and in-vivo metabolic data for this compound?
- Methodological Answer : Validate in-vitro microsomal models with in-vivo time-course sampling (blood/urine over 96 hours). Account for interspecies differences in cytochrome P450 isoforms by comparing equine, canine, and human hepatocyte activity. Use stable isotope-labeled analogs as internal standards to control for matrix effects .
Q. How can researchers address challenges in extrapolating preclinical pharmacokinetic data to potential human applications?
- Methodological Answer : Apply allometric scaling adjusted for species-specific metabolic rates. Perform interspecies metabolic mapping using hepatocyte cultures and in silico physiologically based pharmacokinetic (PBPK) modeling. Prioritize urinary metabolites identified in equine studies for human anti-doping surveillance, given their prolonged detection windows .
Data Contradictions and Resolution Strategies
Key Methodological Recommendations
- Experimental Design : Use longitudinal sampling (≥4 days post-administration) to capture metabolite elimination kinetics .
- Data Validation : Cross-validate HRMS findings with orthogonal techniques (e.g., NMR) for novel metabolites.
- Ethical Compliance : Adhere to anti-doping protocols (WADA) for sample handling and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
